molecular formula C₂₇H₄₀D₄O₉ B1158686 Pregnanetriol-d4 3α-O-β-D-Glucuronide

Pregnanetriol-d4 3α-O-β-D-Glucuronide

Cat. No.: B1158686
M. Wt: 516.66
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnanetriol-d4 3α-O-β-D-Glucuronide is a deuterium-labeled internal standard critical for the precise quantification of steroid metabolites in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is the glucuronide conjugate of pregnanetriol, an important metabolite in the steroidogenesis pathway. Glucuronidation, a primary Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, increases the water solubility of steroid hormones for efficient biliary and urinary excretion . The incorporation of four deuterium atoms provides a distinct mass shift from its endogenous counterpart, enabling accurate and reliable measurement in complex biological matrices like urine . This high-purity standard is indispensable for researchers conducting steroid profiling in clinical and biochemical research. Its applications are particularly valuable in the differential diagnosis of adrenal tumors, including adrenocortical carcinoma (ACC), where quantifying specific steroid biomarkers like pregnanetriol glucuronide in urine has proven to have high diagnostic value . By ensuring measurement accuracy, this compound supports vital research into endocrine disorders and the broader field of drug metabolism and disposition . This product is intended for research purposes only and is not approved for human or diagnostic use.

Properties

Molecular Formula

C₂₇H₄₀D₄O₉

Molecular Weight

516.66

Synonyms

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl-d4 β-D-Glucopyranosiduronic Acid;  17,20α-Dihydroxy-5β-pregnan-3α-yl-d4 β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Biochemical Pathways and Enzymology of Pregnanetriol Glucuronidation

Biosynthesis of Pregnanetriol (B129160) Precursors

Pregnanetriol, chemically known as 5β-pregnane-3α,17α,20α-triol, is an inactive steroid metabolite. wikipedia.org Its formation is intrinsically linked to the steroidogenesis pathways occurring primarily in the adrenal glands. The principal and most direct precursor to pregnanetriol is 17α-hydroxyprogesterone (17-OHP). wikipedia.orggenecards.org

The biosynthesis of 17-OHP begins with cholesterol, the foundational molecule for all steroid hormones. manchester.ac.uk In steroidogenic tissues, cholesterol is converted to pregnenolone. manchester.ac.uk Pregnenolone is then converted to progesterone (B1679170), which is subsequently hydroxylated at the 17α position by the Phase I enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) to form 17-OHP. wikipedia.org

Under normal physiological conditions, 17-OHP is further metabolized by another Phase I enzyme, 21-hydroxylase (CYP21A2), to produce 11-deoxycortisol, a precursor in the cortisol synthesis pathway. wikipedia.orgnih.gov However, in situations where 21-hydroxylase activity is deficient, such as in the genetic disorder congenital adrenal hyperplasia (CAH), 17-OHP accumulates. wikipedia.orgnih.gov This surplus of 17-OHP is then shunted into alternative metabolic pathways, leading to its conversion into pregnanetriol. wikipedia.org Studies have also investigated other potential precursors, such as 3β,17α-dihydroxypregn-5-en-20-one, which has been shown to convert to pregnanetriol, although 17α-hydroxyprogesterone is considered the major precursor. oup.com

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Steroid Glucuronidation

The conjugation of pregnanetriol with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and various extrahepatic tissues, including the kidneys, gastrointestinal tract, and prostate. wikipedia.orgoup.com UGTs facilitate the transfer of a glucuronyl group from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate molecule. nih.gov

The human UGT superfamily is categorized into families based on sequence homology, with the UGT1 and UGT2 families being the most significant for the metabolism of drugs and endogenous compounds like steroids. oup.comdrugbank.com The UGT2B subfamily is particularly recognized for its critical role in steroid hormone glucuronidation. nih.govoup.com

UGT Family Key Isoforms for Steroid Metabolism Primary Location(s)
UGT1A UGT1A1, UGT1A3, UGT1A4, UGT1A9Liver, Gastrointestinal Tract
UGT2B UGT2B4, UGT2B7, UGT2B15, UGT2B17Liver, Prostate, Kidney, Mammary Gland

This table summarizes the major UGT families and specific isoforms known to be involved in the glucuronidation of various steroid compounds. nih.govwikipedia.orgoup.comdrugbank.com

While it is established that progesterone metabolites like pregnanetriol undergo glucuronidation, the specific UGT isoforms responsible for this reaction are not definitively detailed in all literature. nih.gov However, based on the known substrate specificities of UGT enzymes, the primary candidates are members of the UGT1A and UGT2B subfamilies.

UGT2B7 exhibits a broad substrate range that includes numerous steroid hormones and their metabolites, such as androgens, estrogens, and glucocorticoid metabolites. oup.comoup.comuniprot.org Similarly, UGT1A4 is known to be active on steroids. wikipedia.orgnih.gov Given that pregnanetriol is a metabolite of 17α-hydroxyprogesterone, it is highly probable that these enzymes, particularly UGT2B7, are involved in its conjugation to form Pregnanetriol 3α-O-β-D-Glucuronide. The process results in the attachment of the glucuronic acid moiety to the 3α-hydroxyl group of the pregnanetriol molecule.

UGT Isoform Known Steroid Substrates
UGT1A1 Estradiol, Estriol, Bilirubin
UGT1A4 Dihydrotestosterone (DHT), trans-Androsterone, Amines
UGT2B7 Androsterone, Epitestosterone, Estradiol, Aldosterone metabolites, Cortisol metabolites
UGT2B15 Dihydrotestosterone (DHT)
UGT2B17 Androsterone, Testosterone

This table presents a selection of UGT isoforms and some of their known steroid substrates, highlighting the broad capacity of these enzymes to metabolize steroid structures. nih.govoup.comoup.comnih.govnih.gov

The activity and expression of UGT enzymes are subject to complex regulation by both endogenous and exogenous factors. This regulation ensures that steroid metabolism can adapt to changing physiological conditions.

One key regulatory mechanism involves nuclear receptors, such as the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.gov These receptors act as sensors for foreign compounds (xenobiotics) and endogenous substances. Upon activation, they can induce the transcription of genes encoding metabolic enzymes, including specific UGT1A isoforms. nih.gov This provides a coordinated response to upregulate both Phase I and Phase II metabolic pathways.

Hormones also play a significant role in regulating UGT expression. Pregnancy-related hormones, including progesterone and estrogens, can modulate UGT activity in an isoform-specific manner. nih.gov Research has shown that progesterone can enhance the promoter activity of UGT1A1 through a PXR-mediated mechanism, leading to increased expression of this enzyme. nih.gov Similarly, androgens and various growth factors have been found to influence the expression levels of UGT2B17 in steroid target tissues. wikipedia.org Furthermore, dietary components and pharmaceuticals can either induce or inhibit the activity of specific UGTs, thereby affecting steroid clearance. oup.com

Metabolic Fate of Pregnanetriol Glucuronides

The primary purpose of glucuronidation is to increase the water solubility of lipophilic compounds, thereby facilitating their removal from the body. nih.govresearchgate.net Once pregnanetriol is conjugated to form Pregnanetriol 3α-O-β-D-Glucuronide, it becomes a more polar, hydrophilic molecule. nih.gov

As a negatively charged, water-soluble conjugate, Pregnanetriol 3α-O-β-D-Glucuronide cannot passively diffuse across cell membranes. Its export from the cell where it is synthesized (e.g., a hepatocyte) into the bloodstream or bile is mediated by ATP-binding cassette (ABC) efflux transporter proteins, such as Multidrug Resistance-Associated Proteins (MRPs). nih.govresearchgate.net

The primary route of elimination for pregnanetriol glucuronide is excretion in the urine. wikipedia.orgnih.gov Its measurement in urine is a valuable non-invasive tool for assessing adrenal steroidogenesis, particularly for diagnosing and monitoring conditions like 21-hydroxylase deficiency. nih.govresearchgate.net A portion of the glucuronide may also be excreted into the bile and subsequently eliminated in the feces. researchgate.net In the gut, these glucuronides can potentially be cleaved by β-glucuronidase enzymes produced by intestinal microbiota, releasing the parent steroid which could then be reabsorbed into circulation (a process known as enterohepatic circulation). researchgate.net

Interplay of Glucuronidation with Other Phase I and Phase II Metabolic Reactions of Steroids

Steroid metabolism is a multi-step process involving a close interplay between Phase I and Phase II reactions. Phase I reactions, such as oxidation and hydroxylation catalyzed by Cytochrome P450 (CYP) enzymes, typically introduce or expose functional groups on the steroid molecule. nih.gov Phase II reactions then use these functional groups to attach polar moieties, such as glucuronic acid (glucuronidation) or a sulfo group (sulfation). nih.gov

The biosynthesis of pregnanetriol itself exemplifies this interplay. The creation of its precursor, 17α-hydroxyprogesterone, from progesterone is a Phase I hydroxylation reaction (CYP17A1). wikipedia.org The subsequent conversion of pregnanetriol to its glucuronide is a canonical Phase II conjugation reaction.

The regulation of these pathways is often coordinated. As mentioned, the nuclear receptor PXR can simultaneously upregulate both CYP enzymes (Phase I) and UGT enzymes (Phase II), ensuring an efficient metabolic cascade for the detoxification and elimination of both endogenous and exogenous compounds. nih.gov Glucuronidation and sulfation often represent parallel or competing Phase II pathways for many steroid substrates. The balance between these two pathways can vary depending on the specific steroid, the tissue, and the expression levels of the respective UGT and sulfotransferase (SULT) enzymes. This intricate network of reactions ensures precise control over the levels and biological activity of potent steroid hormones.

Synthetic Methodologies for Pregnanetriol D4 3α O β D Glucuronide

Chemical Synthesis Approaches for Deuterium-Labeled Steroid Glucuronides

The chemical synthesis of Pregnanetriol-d4 (B1158685) 3α-O-β-D-Glucuronide involves a multi-step process that begins with the introduction of deuterium (B1214612) atoms into the pregnanetriol (B129160) backbone, followed by the conjugation of the glucuronic acid moiety.

A common strategy for deuterium labeling of steroids involves isotopic exchange reactions or the use of deuterated reagents. nih.govnih.gov For the synthesis of the pregnanetriol-d4 precursor, methods such as base-catalyzed exchange with deuterium oxide (D₂O) or reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be employed on a suitable pregnanetriol derivative. nih.govunimi.it The specific positions of the deuterium atoms are crucial for the intended application and are determined by the synthetic route chosen.

Once the deuterated pregnanetriol aglycone is obtained, the glucuronic acid is attached, typically at the 3α-hydroxyl group. The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds, including the synthesis of steroid glucuronides. wikipedia.org This reaction involves the coupling of a glycosyl halide (e.g., acetobromoglucuronic acid methyl ester) with the steroid alcohol in the presence of a promoter, such as a silver or mercury salt. wikipedia.org The stereochemistry of the resulting glycosidic bond is often influenced by the participation of neighboring groups on the sugar ring, which typically leads to the formation of the desired β-anomer. wikipedia.org

Deuteration of the Pregnanetriol Precursor: Introduction of four deuterium atoms at specific, stable positions on the pregnanetriol molecule.

Protection of Reactive Groups: Protection of hydroxyl groups on both the deuterated pregnanetriol and the glucuronic acid derivative that are not intended to react.

Koenigs-Knorr Glycosylation: Reaction of the deuterated pregnanetriol with a protected glucuronyl halide.

Deprotection: Removal of the protecting groups to yield the final product, Pregnanetriol-d4 3α-O-β-D-Glucuronide.

StepReaction TypeKey ReagentsPurpose
1Isotopic Exchange/ReductionD₂O, NaBD₄Introduction of deuterium labels
2ProtectionAcetyl, Benzoyl groupsTo ensure regioselectivity of the glycosylation
3Glycosylation (Koenigs-Knorr)Ag₂CO₃, Hg(CN)₂Formation of the glucuronide bond
4DeprotectionMild base (e.g., NaOMe)Removal of protecting groups to yield the final compound

Enzymatic Synthesis Strategies for Steroid Glucuronides in Research

An alternative to chemical synthesis is the use of enzymatic methods, which offer high regio- and stereoselectivity. wikipedia.org The key enzymes involved in the glucuronidation of steroids are the UDP-glucuronosyltransferases (UGTs). wikipedia.orgyoutube.com These enzymes catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.org

For the synthesis of this compound, the deuterated pregnanetriol-d4 aglycone would be incubated with a source of UGT enzymes and UDPGA. nih.gov The UGT enzyme source can be recombinant human UGT isoforms expressed in cell lines or microsomal preparations from tissues known to have high UGT activity, such as the liver. nih.govnih.gov The choice of UGT isoform is critical as they exhibit substrate specificity. For instance, members of the UGT2B family are known to be involved in the glucuronidation of many steroids. youtube.com

The enzymatic synthesis approach offers several advantages, including milder reaction conditions and the avoidance of complex protection and deprotection steps that are often necessary in chemical synthesis. wikipedia.org

ComponentFunctionTypical Conditions
Pregnanetriol-d4Substrate
UGT Enzyme (e.g., UGT2B7)BiocatalystRecombinant enzyme or liver microsomes
UDPGAGlucuronic acid donorIn excess to drive the reaction
BufferMaintain optimal pHpH ~7.4
Incubation37°C, for a specified duration (e.g., several hours)

Isolation and Purification Techniques for Labeled Glucuronide Conjugates

Following either chemical or enzymatic synthesis, the target compound, this compound, must be isolated from the reaction mixture and purified to a high degree. A combination of extraction and chromatographic techniques is typically employed.

Solid-Phase Extraction (SPE): SPE is a common initial step for sample cleanup and concentration. rsc.orgsigmaaldrich.com For steroid glucuronides, which are more polar than their aglycone counterparts, reversed-phase SPE cartridges (e.g., C18) are often used. The crude reaction mixture is loaded onto the conditioned cartridge, and after washing away impurities with a weak solvent, the desired glucuronide is eluted with a stronger organic solvent. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of steroid glucuronides. nih.govbioscientifica.com Reversed-phase HPLC is typically used, with a C18 column being a common choice. The separation is achieved by a gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The elution of the target compound is monitored by a detector, such as a UV detector or a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): For isotopically labeled compounds, LC-MS is not only a purification tool but also a critical analytical method for confirming the identity and purity of the final product. nih.govresearchgate.net The mass spectrometer can verify the correct mass of this compound and confirm the incorporation of the four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS confirms the mass, NMR spectroscopy provides detailed structural information, confirming the position of the glucuronide linkage and the stereochemistry of the molecule. nih.govnih.gov

TechniquePrincipleTypical Stationary Phase/SorbentTypical Mobile Phase/Eluent
Solid-Phase ExtractionDifferential partitioningC18 or other polymeric sorbentWater/Methanol or Acetonitrile mixtures
High-Performance Liquid ChromatographyDifferential partitioningC18Acetonitrile/Water or Methanol/Water gradient
Liquid Chromatography-Mass SpectrometrySeparation by polarity, detection by mass-to-charge ratioC18Acetonitrile/Water with formic acid or ammonium acetate

Advanced Analytical Methods Utilizing Pregnanetriol D4 3α O β D Glucuronide

Mass Spectrometry-Based Techniques in Steroid Metabolomics Research

Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for the analysis of steroid hormones and their metabolites. This is due to its high sensitivity, specificity, and the capability for multiplexed analysis, allowing for the simultaneous measurement of numerous steroids in a single sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct quantification of steroid glucuronides from biological matrices. dshs-koeln.de A significant advantage of LC-MS/MS is its ability to analyze these conjugated steroids directly, circumventing the need for the often laborious and potentially incomplete enzymatic hydrolysis and chemical derivatization steps required by other methods. dshs-koeln.denih.gov This direct analysis reduces sample preparation time and potential sources of analytical error.

LC-MS/MS methods have been developed for the simultaneous quantification of multiple urinary steroid hormone glucuronides. nih.gov These methods often utilize electrospray ionization (ESI), typically in negative ion mode, which is well-suited for the acidic glucuronide moiety. nih.gov The high sensitivity of modern LC-MS/MS systems allows for detection limits in the low ng/mL to pg/mL range, which is essential for measuring the low concentrations of many biologically active steroids. dshs-koeln.deresearchgate.net The use of deuterated internal standards like Pregnanetriol-d4 (B1158685) 3α-O-β-D-Glucuronide is fundamental to these assays for correcting analyte losses during sample preparation and variations in instrument response. nih.gov

Table 1: Example LC-MS/MS Parameters for Steroid Glucuronide Analysis

ParameterDescriptionReference
ChromatographyReversed-phase C18 column dshs-koeln.de
Mobile PhaseGradient of water and methanol with ammonium (B1175870) acetate and formic acid dshs-koeln.de
Ionization ModeElectrospray Ionization (ESI), negative or positive mode nih.gov
Mass SpectrometerTriple quadrupole dshs-koeln.de
Acquisition ModeMultiple Reaction Monitoring (MRM) mpg.de
Internal StandardsDeuterium-labeled steroid glucuronides (e.g., TG-d3, AG-d4) dshs-koeln.dedshs-koeln.de

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone of steroid analysis. nih.gov However, for the analysis of non-volatile compounds like steroid glucuronides, GC-MS requires extensive sample preparation. nih.gov This process typically involves an enzymatic hydrolysis step to cleave the glucuronide moiety, followed by derivatization (e.g., trimethylsilylation) to increase the volatility and thermal stability of the steroid core. nih.govresearchgate.net

While these steps add complexity and time to the workflow, GC-MS provides excellent chromatographic resolution and established fragmentation libraries for steroid identification. researchgate.net The fragmentation patterns of the derivatized steroids under electron impact (EI) ionization are highly specific and useful for structural confirmation. researchgate.net The use of a deuterated internal standard such as Pregnanetriol-d4 3α-O-β-D-Glucuronide is crucial in GC-MS methods. It is added prior to the hydrolysis step to monitor and correct for the efficiency and potential variability of both the enzymatic cleavage and the subsequent extraction and derivatization processes. researchgate.net

Role of Deuterated Internal Standards in Quantitative Metabolomics

In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis but be distinguishable by the mass spectrometer. Deuterated standards, such as this compound, fulfill this role perfectly. These stable isotope-labeled compounds have chemical and physical properties nearly identical to their endogenous counterparts.

The key functions of deuterated internal standards in quantitative metabolomics include:

Correction for Sample Loss: They account for the loss of analyte during all stages of sample preparation, including extraction, hydrolysis, and derivatization. nih.gov

Compensation for Matrix Effects: In LC-MS/MS, matrix effects (suppression or enhancement of ionization) can significantly impact quantification. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, ensuring accurate measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Steroid Glucuronides

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex steroid conjugates. nih.gov While mass spectrometry provides information on mass and fragmentation, NMR provides detailed insights into the molecular structure, including stereochemistry. nih.govmdpi.com

Chromatographic Separation Techniques for this compound Analysis

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially in complex biological matrices like urine or plasma. The goal is to separate the analyte of interest from isobaric interferences—compounds that have the same mass but different structures—and from other matrix components that can cause ion suppression.

Solid Phase Extraction (SPE) in Sample Preparation for Steroid Glucuronides

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and pre-concentration of analytes from biological fluids prior to chromatographic analysis. austinpublishinggroup.comresearchgate.net It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and amenability to automation. austinpublishinggroup.comnih.gov

For steroid glucuronides, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents like Oasis HLB) are commonly employed. austinpublishinggroup.comresearchgate.net The process involves four key steps:

Conditioning: The sorbent is treated first with an organic solvent (e.g., methanol) and then with an aqueous solution to prepare it for sample interaction. youtube.com

Loading: The biological sample (e.g., urine) is passed through the cartridge, and the steroid glucuronides are retained on the sorbent material through hydrophobic interactions. youtube.com

Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences and salts while the analytes of interest remain bound to the sorbent. youtube.com

Elution: A stronger organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting the purified and concentrated steroid glucuronides for analysis. youtube.com

The use of an internal standard like this compound, added to the sample before the SPE process, is critical for monitoring the efficiency and recovery of this extraction procedure. nih.gov

Table 2: Typical Recovery Rates for Steroid Glucuronides using SPE

AnalyteRecovery Range (%)Reference
Androsterone glucuronide89.6 - 113.8 nih.gov
Etiocholanolone glucuronide89.6 - 113.8 nih.gov
Testosterone glucuronide89.6 - 113.8 nih.gov
Cortisol 21-glucuronide89.6 - 113.8 nih.gov
Pregnanediol glucuronide89.6 - 113.8 nih.gov
Note: The cited study developed a method for 15 steroid glucuronides, all of which fell within this recovery range after sample workup that included SPE. nih.gov

Advanced Chromatographic Column Chemistries for Polar Metabolites

The accurate quantification of polar metabolites, such as steroid glucuronides, presents a significant challenge in liquid chromatography. waters.com Conventional reversed-phase high-performance liquid chromatography (RP-HPLC) using standard octadecyl silica (C18) columns often provides inadequate retention for these highly water-soluble compounds. pepolska.plnih.gov The polar nature of analytes like this compound means they have a weak affinity for the nonpolar C18 stationary phase, causing them to elute very early in the chromatographic run, often near the void volume. chromatographyonline.com This poor retention leads to insufficient separation from other endogenous polar interferences in complex biological matrices like urine, compromising analytical accuracy and sensitivity. fishersci.com

To overcome these limitations, several advanced chromatographic column chemistries have been developed to enhance the retention and separation of polar metabolites. These technologies employ alternative stationary phases and retention mechanisms beyond simple hydrophobic interactions.

Polar-Endcapped C18 Columns: A primary strategy to improve the retention of polar compounds is the modification of traditional C18 phases. Polar-endcapped columns are designed with hydrophilic groups embedded near the base of the alkyl chains or by using less exhaustive end-capping procedures, which leaves some residual silanols. This "AQ" or aqueous-compatible chemistry allows for increased dipole-dipole interactions between the analyte and the stationary phase. pepolska.pl These columns are compatible with highly aqueous mobile phases (up to 100%) without the risk of phase collapse (dewetting), which can occur with traditional C18 columns. waters.com This enhanced compatibility and mixed-mode interaction provide more robust retention for polar glucuronides.

Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful alternative to reversed-phase chromatography for retaining very polar analytes. waters.comchromatographyonline.com This technique utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic functional groups) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile (B52724). waters.com In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention occurs through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase. As polar analytes like this compound are more soluble in the aqueous layer, they are strongly retained. chromatographyonline.com

Mixed-Mode Chromatography: Mixed-mode chromatography columns possess stationary phases with multiple functionalities, allowing for more than one retention mechanism to operate simultaneously. waters.com A common combination for polar analytes is a phase that incorporates both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities. This dual mechanism is particularly effective for polar compounds that are ionizable. The ion-exchange interaction provides strong, targeted retention, while the reversed-phase character helps to resolve analytes based on their hydrophobicity. This approach offers unique selectivity that can be manipulated by adjusting mobile phase pH and ionic strength.

Porous Graphitic Carbon (PGC) Columns: PGC columns offer a distinct retention mechanism based on the unique properties of a flat, crystalline graphite surface. fishersci.com Retention on PGC is primarily driven by two forces: dispersive interactions with the hydrophobic graphite surface and a charge-induced interaction where the polarizable surface of the graphite interacts with polar functional groups on the analyte. fishersci.com This makes PGC columns highly effective at retaining very polar compounds, even those that show little to no retention on C18 phases. They are robust and can tolerate a wide pH range, adding to their versatility.

The selection of an appropriate column chemistry is critical for developing a robust and reliable LC-MS/MS method for this compound. The ideal choice depends on the specific requirements of the assay, including the complexity of the sample matrix and the presence of other metabolites that need to be resolved. Advanced chemistries like HILIC or polar-endcapped phases generally provide the necessary retention and selectivity that traditional C18 columns lack for this class of polar metabolites.

Research Findings on Column Performance for Polar Metabolites

The following table summarizes the characteristics and typical performance of advanced column chemistries used for the analysis of polar steroid glucuronides.

Column ChemistryPrimary Retention Mechanism(s)Typical Mobile PhaseKey Advantages for Polar Glucuronides
Standard C18 Hydrophobic (Reversed-Phase)High aqueous content (e.g., >95% water)Limited; often results in poor retention and early elution. pepolska.pl
Polar-Endcapped C18 Hydrophobic & Dipole-Dipole InteractionsCompatible with 100% aqueous mobile phases. waters.comImproved retention over standard C18; prevents phase collapse. pepolska.pl
HILIC Partitioning into an adsorbed water layerHigh organic content (e.g., >80% acetonitrile). waters.comExcellent retention for very polar compounds; MS-friendly solvents. waters.comchromatographyonline.com
Mixed-Mode (RP/Ion-Exchange) Hydrophobic & Ion-ExchangeRequires buffered mobile phase to control ionization.Orthogonal selectivity; strong retention for charged analytes. waters.com
Porous Graphitic Carbon (PGC) Dispersive & Charge-Induced InteractionsWide range of solvents; pH stable.Strong retention of highly polar and structurally similar compounds. fishersci.com

Research Applications of Pregnanetriol D4 3α O β D Glucuronide

Tracer Studies in Steroid Metabolic Flux Research

The use of stable isotope-labeled compounds as tracers is a cornerstone of metabolic research, enabling the dynamic tracking of metabolic pathways in vivo without the complications associated with radioactive isotopes. nih.gov Pregnanetriol-d4 (B1158685) 3α-O-β-D-Glucuronide, by virtue of its deuterium (B1214612) labels, can be introduced into a biological system to trace the metabolic flux of pregnanetriol (B129160) and its subsequent conjugation.

Utility as a Reference Material in Method Development and Validation for Steroid Profiling

The development of robust and accurate analytical methods is paramount for reliable steroid profiling in clinical and research settings. sigmaaldrich.comoup.com Pregnanetriol-d4 3α-O-β-D-Glucuronide plays a crucial role as an internal standard in the development and validation of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

The addition of a known quantity of the deuterated standard to a biological sample at the beginning of the analytical process allows for the correction of analyte loss during sample preparation steps such as extraction and purification. nih.gov Furthermore, it compensates for variations in instrument response (matrix effects), thereby significantly improving the accuracy and precision of the quantification of the endogenous, non-labeled Pregnanetriol 3α-O-β-D-Glucuronide. nih.gov The chemical and physical properties of the deuterated standard are nearly identical to the endogenous analyte, ensuring that they behave similarly during the analytical procedure. sigmaaldrich.com

The table below summarizes key parameters from a validated LC-MS/MS method for steroid glucuronides, highlighting the performance characteristics achievable with the use of appropriate internal standards.

ParameterPerformance MetricReference
Linearity (R²)≥0.99 nih.gov
Recovery89.6% to 113.8% nih.gov
Intra-day Precision (%RSD)< 15% nih.gov
Inter-day Precision (%RSD)< 15% nih.gov

Investigation of Steroid Metabolome Dysregulation in Research Models

Alterations in steroid metabolism are implicated in a variety of endocrine disorders, including congenital adrenal hyperplasia (CAH). nih.govnih.govrupahealth.com Pregnanetriol, the precursor to Pregnanetriol 3α-O-β-D-Glucuronide, is a key biomarker for diagnosing specific forms of CAH, such as 21-hydroxylase deficiency. nih.govrupahealth.comnih.gov Accurate measurement of its glucuronidated form in urine is therefore essential for both diagnosis and monitoring of these conditions. nih.gov

In research models of these disorders, this compound is indispensable as an internal standard for the precise quantification of the dysregulated endogenous steroid metabolites. sigmaaldrich.com By enabling accurate measurement, it helps researchers to understand the biochemical consequences of enzymatic defects and to evaluate the efficacy of potential therapeutic interventions. nih.govsensusimpact.com The use of stable isotope dilution analysis with compounds like this compound is central to steroid metabolomics, a field that provides comprehensive insights into the steroidogenic pathways and their alterations in disease. oup.comnih.gov

Applications in Mechanistic Studies of Glucuronidation Pathways

Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of steroid hormones by increasing their water solubility. acs.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Understanding the kinetics and substrate specificity of these enzymes is crucial for comprehending steroid hormone clearance and potential drug-hormone interactions.

While direct studies employing this compound for the mechanistic investigation of UGTs are not prominent in the literature, labeled substrates are fundamental tools in such research. By using a labeled substrate, researchers can track the enzymatic reaction with high specificity and sensitivity, even in complex biological matrices. This allows for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the efficiency and capacity of the glucuronidation pathway for specific steroids.

Development of Targeted Metabolomics Assays for Steroid Conjugates

Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. The development of targeted assays for steroid conjugates, including Pregnanetriol 3α-O-β-D-Glucuronide, relies heavily on the availability of high-quality, isotopically labeled internal standards. researchgate.netfrontiersin.org

This compound serves as an ideal internal standard for the development of targeted LC-MS/MS assays for several reasons:

It co-elutes with the endogenous analyte, providing the most effective correction for matrix effects.

Its distinct mass-to-charge ratio allows for simultaneous detection with the non-labeled analyte without interference.

It enables the establishment of robust and reproducible quantification methods with high sensitivity and specificity, which are essential for clinical and research applications. nih.govnih.gov

The development of such targeted assays is critical for advancing our understanding of the role of specific steroid conjugates in health and disease, and for the potential development of new diagnostic markers. nih.gov

Future Directions in Pregnanetriol D4 3α O β D Glucuronide Research

Exploration of Novel Glucuronidation Pathways and Enzymes

The biotransformation of steroids via glucuronidation is a critical detoxification pathway, primarily mediated by UDP-glucuronosyltransferases (UGTs). wikipedia.org Future research will delve deeper into the specific enzymes responsible for the formation of Pregnanetriol-d4 (B1158685) 3α-O-β-D-Glucuronide and explore the potential for alternative metabolic routes.

While the liver is the primary site of glucuronidation, UGT enzymes are present in numerous other tissues, including the intestine, kidneys, and brain, suggesting the possibility of tissue-specific metabolic pathways for pregnanetriol (B129160). wikipedia.org Research has shown that various UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B7, are involved in the glucuronidation of steroids and their metabolites. nih.govnih.govpitt.edu For instance, UGT2B7 is known to metabolize the progesterone (B1679170) metabolite, pregnanediol, a structurally related compound to pregnanetriol. nih.gov Studies focusing on the glucuronidation of other steroids, like propranolol (B1214883) metabolites, have identified a range of active UGTs, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.gov

Future investigations will likely use recombinant human UGT enzymes to pinpoint the specific isoforms that conjugate pregnanetriol. nih.gov This involves incubating the steroid with a panel of individual UGTs to identify which ones produce the glucuronide conjugate. nih.gov Furthermore, the use of liver microsomes from different species (e.g., bovine, porcine, rat) can reveal species-specific differences in metabolism, which may offer clues to the enzymes involved in humans. nih.gov Such studies have demonstrated that bovine liver microsomes can be particularly efficient for producing single, major glucuronidation products for various steroids. nih.gov The exploration of extrahepatic metabolism will be crucial for a complete understanding of pregnanetriol disposition.

Table 1: UGT Isoforms Implicated in Steroid Glucuronidation

UGT Isoform Steroid Substrate Examples Potential Relevance for Pregnanetriol
UGT1A1 Bilirubin, Estrogens, Labetalol, 4-hydroxypropranolol Known to metabolize a wide range of steroids. nih.govnih.govnih.gov
UGT1A9 Propofol, Mycophenolic Acid, Vericiguat An important enzyme for conjugating various molecules. pitt.edunih.gov
UGT2B7 Androsterone, Estradiol, Labetalol, Pregnanediol Metabolizes structurally similar steroid diols. nih.gov

Integration with Multi-Omics Approaches for Comprehensive Steroid Research

To fully comprehend the biological significance of Pregnanetriol-d4 3α-O-β-D-Glucuronide, its study must be integrated into a broader systems biology context using multi-omics approaches. mdpi.com These strategies combine genomics, transcriptomics, proteomics, and metabolomics to generate a holistic view of steroid metabolism and its regulation. mdpi.comnih.gov

Genomics and Transcriptomics: These approaches can identify genetic variations (polymorphisms) in UGT enzymes and regulatory factors (like the pregnane (B1235032) X receptor, PXR) that influence glucuronidation rates. nih.gov This can explain inter-individual variability in steroid metabolite levels. mdpi.comnih.gov Studies have already begun to link genetic factors to corticosteroid response. mdpi.com

Proteomics: This allows for the direct quantification of UGT enzyme expression levels in different tissues, providing a direct link between gene expression and metabolic capacity.

Metabolomics: As the most direct application for this compound as an internal standard, metabolomics enables the precise quantification of a wide array of steroid metabolites. Integrating this data with other 'omics' layers can reveal how genetic or protein expression changes impact the entire steroid network, or "steroidome." tum.denih.gov

By combining these datasets, researchers can build comprehensive models of steroid pathways, elucidating how factors like disease, drug administration, or diet affect the production and elimination of metabolites like pregnanetriol. tum.de This integrated approach is essential for moving from partial analyses to a holistic understanding of complex biological systems. mdpi.com

Advancements in Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate measurement of this compound and its endogenous counterpart is fundamentally dependent on analytical technology. Future research will leverage ongoing advancements in mass spectrometry (MS) to achieve unprecedented levels of sensitivity and specificity.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying steroid glucuronides directly from biological matrices like urine and plasma. nih.govnih.gov This technique avoids the need for enzymatic hydrolysis, which is required for gas chromatography-mass spectrometry (GC-MS) analysis, thus preserving the original conjugated form. nih.govuit.no Recent developments have focused on creating robust and validated LC-MS/MS methods for the simultaneous quantification of dozens of steroid glucuronides. nih.gov

Future directions include:

Higher Resolution Mass Spectrometry: Instruments like quadrupole-Orbitrap MS provide exceptional mass accuracy, reducing interferences and improving confidence in compound identification. tandfonline.com

Improved Chromatographic Separation: The development of novel stationary phases and the use of techniques like ultra-high-performance supercritical-fluid chromatography (UHPSFC-MS/MS) can better separate isomeric steroid glucuronides, which are often difficult to distinguish. nih.govtandfonline.com

Enhanced Sample Preparation: Innovations in sample preparation, such as the use of new solid-phase extraction (SPE) materials and microextraction techniques, will improve the recovery of analytes and reduce matrix effects, leading to more accurate quantification. tandfonline.comendocrine-abstracts.org

These technological refinements will be critical for detecting subtle changes in pregnanetriol glucuronide levels and for analyzing samples with very low concentrations, such as those from pediatric patients or specific brain regions. nih.govnih.gov

Table 2: Comparison of Analytical Techniques for Steroid Glucuronide Analysis

Technique Advantages Disadvantages Future Advancements
GC-MS High reproducibility, established spectral libraries. nih.gov Requires derivatization and hydrolysis, time-consuming. uit.no Improvements in derivatization methods.
LC-MS/MS High sensitivity and specificity, direct analysis of conjugates. nih.govmdpi.com Potential for matrix effects, isomer separation can be challenging. endocrine-abstracts.org Higher resolution instruments, novel chromatography. tandfonline.com

| ELISA | High throughput, does not require mass spectrometer. nih.gov | Potential for cross-reactivity, less specific than MS. | Development of more specific monoclonal antibodies. |

Development of High-Throughput Research Methodologies

To accelerate the pace of discovery, future research on this compound will increasingly rely on high-throughput screening (HTS) methodologies. youtube.com These approaches use automation and miniaturization to perform a massive number of experiments in parallel, enabling rapid screening of enzyme activity, substrate specificity, and inhibitor effects. youtube.comnih.gov

For example, HTS can be used to:

Screen Enzyme Libraries: Test the activity of a large collection of wild-type and mutant UGT enzymes against pregnanetriol to rapidly identify the most relevant catalysts. nih.gov

Identify Inhibitors: Screen thousands of chemical compounds to find specific inhibitors of pregnanetriol glucuronidation, which can be valuable as pharmacological tools.

Evaluate Drug-Drug Interactions: Assess how other drugs might interfere with pregnanetriol metabolism.

These assays are typically performed in 96-well or 384-well microplates, with automated liquid handlers preparing the reactions and a rapid LC-MS system for analysis. endocrine-abstracts.orgnih.gov The resulting large datasets can be analyzed using multivariate statistics to identify key structure-activity relationships. nih.govnih.gov Adopting HTS will significantly increase the efficiency of research into the metabolic pathways of pregnanetriol and other steroids. nih.gov

Theoretical Modeling of Steroid-UGT Interactions and Glucuronide Dynamics

Complementing experimental work, theoretical and computational modeling provides powerful insights into the molecular mechanisms of glucuronidation. nih.gov Future research will increasingly use in silico methods to model the interaction between pregnanetriol and UGT enzymes and to understand the dynamics of the resulting glucuronide conjugate. researchgate.net

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a steroid within the active site of a UGT enzyme, helping to explain substrate specificity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the enzyme-steroid complex over time, providing a dynamic picture of the binding process and the conformational changes that occur during the catalytic cycle. acs.orgresearchgate.net

Pharmacophore Modeling: By analyzing the structures of known UGT substrates, researchers can build a 3D model (a pharmacophore) that defines the essential features required for a molecule to bind to the enzyme. acs.org A recent study on UGT2B17 identified key features such as an accessible hydroxyl group and specific hydrophobic and aromatic regions. acs.org

These computational tools can predict which UGT isoforms are most likely to metabolize pregnanetriol, guide site-directed mutagenesis experiments to probe the roles of specific amino acids, and help design novel inhibitors. nih.govcnrs.fr As computational power grows, these models will become increasingly accurate and predictive, offering a crucial framework for interpreting experimental data. acs.org

Q & A

Q. What synthetic methodologies are validated for producing Pregnanetriol-d4 3α-O-β-D-Glucuronide, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via enzymatic glucuronidation using engineered microbial systems or chemical glycosylation with activated glucuronic acid donors. Key methodologies include:

  • Enzymatic synthesis : Recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli or yeast systems (e.g., BL21(DE3) strain) enable regioselective glucuronidation. Optimal conditions include pH 6.5–7.5, substrate concentrations ≤0.5 mM, and reaction times ≤3 hours to achieve >80% conversion rates .
  • Chemical synthesis : Benzyl-protected glucuronic acid methyl esters are coupled to the aglycone under Ag₂O catalysis, followed by deprotection via hydrogenolysis. This method requires anhydrous conditions and yields ~50–60% .

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)RegioselectivityKey Conditions
Enzymatic (UGTs)80–83HighpH 6.5, 40°C, 0.5 mM substrate
Chemical Glycosylation50–60ModerateAnhydrous, Ag₂O catalysis

Q. Which analytical techniques are most robust for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Provides nanogram-level sensitivity using MRM transitions (e.g., m/z 496 → 175 for glucuronide cleavage). Ionization: ESI-negative mode .
  • ¹H-NMR : Characteristic β-glucuronide anomeric proton signals at δ 5.17–5.22 ppm (J = 7.5 Hz) confirm glycosidic linkage .
  • HPLC-UV : Retention times vary with C18 columns (e.g., 8–10 min at 254 nm), but sensitivity is lower than MS .

Q. Table 2: Analytical Parameters

TechniqueLOD (ng/mL)Key Markers
LC-MS/MS0.1m/z 496 → 175, ESI⁻
¹H-NMR100δ 5.17–5.22 ppm (anomeric H)

Q. How does pH and temperature affect the stability of this compound in storage?

Answer:

  • Stability : Degrades rapidly at extremes (pH <3 or >9) due to glucuronide hydrolysis. Optimal storage: pH 6–7, -20°C in amber vials .
  • Decomposition Products : Includes free pregnanetriol-d4 and glucuronic acid, detectable via TLC or LC-MS .

Q. What are the primary research applications of this compound in steroid metabolism studies?

Answer:

  • Biomarker Validation : Used to track androgen metabolism in hirsutism and adrenal disorders. For example, dexamethasone suppression tests correlate urinary levels with 5α-reductase activity .
  • Enzyme Kinetics : Substrate for UGT2B7 and UGT2B15 isoforms, with Kₘ values ~50 µM in human liver microsomes .

Advanced Research Questions

Q. How do conflicting data on metabolic clearance pathways arise, and how can they be resolved?

Answer: Discrepancies in hepatic vs. renal clearance rates (e.g., 60% vs. 20% in rodent models) stem from:

  • Species-specific UGT expression : Human UGT1A3/1A9 dominate intestinal metabolism, while rodents rely on UGT2B .
  • Experimental design : Static vs. perfusion-based hepatocyte models yield divergent extraction ratios. Resolution requires cross-validation using portal vein-cannulated models and isoform-specific inhibitors .

Q. What in silico strategies predict interactions between this compound and efflux transporters (e.g., MRP2)?

Answer:

  • Homology Modeling : Build MRP2 structures using templates like PDB 6QEX. Docking studies (e.g., AutoDock Vina) identify hydrogen bonds between glucuronide’s carboxyl group and MRP2’s Q773/R1206 residues .
  • QSAR Models : Use logP (<1.0) and polar surface area (>200 Ų) to predict affinity for MRP2-mediated biliary excretion .

Q. How can isotopic dilution (d4-labeling) improve quantification accuracy in tracer studies?

Answer:

  • Internal Standardization : Co-inject deuterated analog to correct for ion suppression in LC-MS. Reduces CV from ±15% to ±3% .
  • Metabolic Flux Analysis : Enables precise tracking of ³H/¹⁴C-labeled precursors in steroidogenesis pathways .

Q. What ecotoxicological data gaps exist, and how should they be addressed?

Answer:

  • Gaps : No OECD-compliant data on aquatic toxicity (e.g., Daphnia magna LC₅₀) or biodegradability .
  • Mitigation : Use read-across models with structurally similar glucuronides (e.g., estrone-3-glucuronide, EC₅₀ = 1.2 mg/L) until empirical testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.